REACTION_SMILES
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[C:1]([O:2][CH2:3][CH3:4])(=[O:5])[CH2:6][C:7]([O:8][CH2:9][CH3:10])=[O:11].[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[Cl:13][c:14]1[n:15][cH:16][c:17]([N+:20](=[O:21])[O-:22])[cH:18][cH:19]1.[Na:12]>>[CH3:1][c:14]1[n:15][cH:16][c:17]([N+:20](=[O:21])[O-:22])[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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Cc1ccc([N+](=O)[O-])cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |